6-TRITC

Description

Propriétés

IUPAC Name |

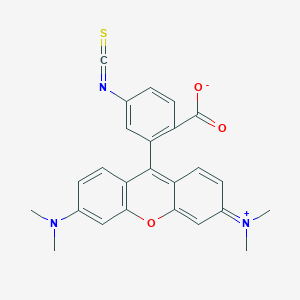

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)21-11-15(26-14-32)5-8-18(21)25(29)30/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYNJKLOYWCXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399568 | |

| Record name | Tetramethylrhodamine isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80724-20-5 | |

| Record name | Tetramethylrhodamine-6-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylrhodamine isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLRHODAMINE-6-ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JXE979JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-TRITC: An In-depth Technical Guide for Researchers

Introduction: Tetramethylrhodamine-6-isothiocyanate (6-TRITC) is a prominent member of the rhodamine family of fluorescent dyes. Characterized by its bright orange-red fluorescence, this compound is an indispensable tool in a myriad of biological and biomedical research applications. Its utility stems from the isothiocyanate reactive group, which allows for stable covalent labeling of biomolecules. This guide provides a comprehensive overview of the chemical properties, applications, and relevant protocols for the effective use of this compound in a research setting.

Core Chemical and Physical Properties

This compound is an amine-reactive derivative of tetramethylrhodamine. The "6" isomer specifies the position of the isothiocyanate group on the pendant phenyl ring. It is often sold as a mixture with its 5-isomer, as their spectral properties are nearly identical.[1] The dye is typically a dark red powder.[1]

Quantitative Data Summary

The key physicochemical and spectral properties of this compound are summarized in the table below. It is important to note that spectral characteristics can be influenced by environmental factors such as the solvent, pH, and the nature of the conjugated biomolecule.[1]

| Property | Value | Notes |

| Molecular Formula | C₂₅H₂₁N₃O₃S | [2] |

| Molecular Weight | 443.52 g/mol | [3] |

| CAS Number | 80724-20-5 | [2] |

| Excitation Maximum (λex) | 544 - 560 nm | Varies with solvent.[4][5] |

| Emission Maximum (λem) | 572 - 590 nm | Varies with solvent.[4][5] |

| Molar Extinction Coefficient (ε) | ≥ 80,000 M⁻¹cm⁻¹ | In Methanol |

| Fluorescence Quantum Yield (Φf) | Not widely reported; generally high | Rhodamine dyes are known for high quantum yields.[4] The related compound, 6-TAMRA, has a reported quantum yield of approximately 0.1 in standard conditions, which is considered highly fluorescent.[6] |

| Solubility | Soluble in DMSO, DMF, methanol, ethanol | [2][4] |

| Appearance | Dark red powder | [4] |

| Storage | 2-8°C, desiccated, protected from light | [2] |

Chemical Structure and Reactivity

The foundational utility of this compound lies in the reactivity of its isothiocyanate (-N=C=S) functional group. This group readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, under mild alkaline conditions (pH 8.0-9.0) to form a stable thiourea (B124793) linkage.[1] This covalent conjugation is the cornerstone of its application as a fluorescent label for proteins, antibodies, and other amine-containing biomolecules.

References

- 1. Rhodamine B isothiocyanate mixed isomers 36877-69-7 [sigmaaldrich.com]

- 2. Tetramethylrhodamine self-quenching is a probe of conformational change on the scale of 15–25 Å - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 6-TRITC (Tetramethylrhodamine-6-isothiocyanate)

This guide provides an in-depth overview of 6-TRITC, a widely used fluorescent dye in biological research and drug development. It covers the fundamental properties, chemical structure, and practical applications of this molecule, tailored for researchers, scientists, and professionals in the field.

Core Concepts: Full Name and Chemical Structure

Full Name: The acronym this compound stands for Tetramethylrhodamine-6-isothiocyanate . It is one of the two isomers of Tetramethylrhodamine isothiocyanate (TRITC), the other being 5-TRITC.[1] this compound is also sometimes referred to as the R-isomer of TRITC.[2][3]

Chemical Structure: this compound is a derivative of the rhodamine dye family, characterized by a xanthene core functionalized with an isothiocyanate group at the 6-position of the bottom benzene (B151609) ring.[1] This isothiocyanate group (-N=C=S) is highly reactive towards primary amine groups found in proteins and other biomolecules, allowing for stable covalent labeling.[4][5]

The molecular formula for this compound is C₂₅H₂₁N₃O₃S.[3][4][6]

Below is a diagram illustrating the general workflow for protein labeling using this compound.

Caption: General workflow for labeling proteins with this compound.

Physicochemical and Spectroscopic Properties

This compound is a red solid that is soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[5][7] It is relatively photostable and its fluorescence is not significantly affected by changes in pH.[8]

The spectroscopic properties of TRITC are a key aspect of its utility. While there can be slight variations depending on the solvent and conjugation state, the typical excitation and emission maxima are in the green-yellow and orange-red regions of the visible spectrum, respectively.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~544-560 nm | [1][7] |

| Emission Maximum (λem) | ~572-590 nm | [1][7] |

| Molecular Weight | ~479.98 g/mol | [7] |

| Appearance | Red solid | [7] |

Applications in Research and Drug Development

The primary application of this compound is as a fluorescent label for various biomolecules. Its ability to covalently bind to primary amines makes it suitable for labeling:

-

Proteins and Antibodies: Labeled antibodies are extensively used in techniques like immunofluorescence microscopy, flow cytometry, and western blotting to visualize and quantify specific target proteins.

-

Nucleic Acids: this compound is frequently used for labeling nucleotides and nucleic acids for applications in fluorescence in situ hybridization (FISH) and other molecular biology techniques.[2]

-

Peptides and Haptens: It can be used as a probe for haptenated proteins and peptides in allergy research.[8]

-

Tracers: Due to its bright fluorescence, this compound can be used as a tracer for confocal imaging in living cells and for studying microcirculation and cell permeability.[5][8]

Experimental Protocol: General Antibody Labeling

This section provides a generalized protocol for the covalent conjugation of this compound to an antibody. Note that optimal conditions may vary depending on the specific antibody and should be determined empirically.

Materials:

-

Antibody solution (e.g., 1 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare this compound solution: Dissolve 1 mg of this compound in 100 µL of anhydrous DMSO to make a 10 mg/mL stock solution. This should be done immediately before use.

-

Determine the amount of this compound to use: A common starting point is a 10-20 fold molar excess of this compound to the antibody.

-

Reaction: While gently stirring the antibody solution, slowly add the calculated amount of the this compound solution.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with continuous gentle stirring. Protect the mixture from light.

-

Purification: Separate the labeled antibody from the unreacted this compound using a desalting column pre-equilibrated with PBS.

-

Characterization: The degree of labeling can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for TRITC).

-

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like bovine serum albumin and storing at -20°C or -80°C.[9]

The following diagram illustrates the signaling pathway for immunofluorescence using a this compound labeled secondary antibody.

Caption: Indirect immunofluorescence using a this compound labeled antibody.

References

- 1. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]

- 2. This compound [Tetramethylrhodamine-6-isothiocyanate] *CAS 80724-20-5* | AAT Bioquest [aatbio.com]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. shop.tdblabs.se [shop.tdblabs.se]

- 6. Tetramethylrhodamine isothiocyanate | C25H21N3O3S | CID 4123009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

6-TRITC: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (B1193902) isothiocyanate (TRITC) is a well-established, amine-reactive fluorescent dye belonging to the rhodamine family. Characterized by its bright orange-red fluorescence, TRITC has been an indispensable tool in a myriad of biological and biomedical research applications, including immunofluorescence microscopy, flow cytometry, and fluorescence-based assays. This technical guide provides an in-depth exploration of the core spectroscopic properties of the 6-isomer of TRITC (6-TRITC), detailed protocols for its application in labeling and imaging, and a discussion of its photostability and pH sensitivity.

Core Spectroscopic Properties of this compound

The fluorescence of this compound is dictated by its molecular structure, which features a xanthene core. Upon absorption of a photon, the π-electron system is excited to a higher energy state. The molecule then rapidly relaxes to the lowest vibrational level of the excited state before returning to the ground state, emitting a photon of a longer wavelength in the process. This phenomenon is known as fluorescence. The key quantitative spectroscopic properties of this compound are summarized in the table below. It is important to note that these values can be influenced by environmental factors such as the solvent, pH, and the nature of the conjugated biomolecule.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~544 - 557 nm | Varies with solvent. In methanol (B129727), the peak is around 544 nm. |

| Emission Maximum (λem) | ~570 - 576 nm | Varies with solvent. In methanol, the peak is around 572 nm. |

| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ | In methanol. |

| Quantum Yield (Φ) | 0.1 - 0.7 | Highly dependent on the local environment and conjugation state. |

| Recommended Laser Line | 532 nm or 561 nm | Well-suited for excitation. |

| Appearance | Red solid | Soluble in DMF and DMSO. |

Experimental Protocols

Measurement of this compound Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence spectra of a fluorophore like this compound using a spectrofluorometer.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes

-

This compound stock solution (e.g., in DMSO)

-

Appropriate solvent (e.g., methanol or PBS)

-

Pipettes

Procedure:

-

Instrument Warm-up: Turn on the spectrofluorometer and its light source (typically a xenon arc lamp) and allow it to warm up for the manufacturer-recommended time to ensure stable output.

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent within a quartz cuvette. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation maximum should ideally be below 0.1).

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum of this compound (e.g., 575 nm).

-

Set the excitation monochromator to scan across a range of wavelengths that includes the expected excitation peak (e.g., 480 nm to 560 nm).

-

Acquire the excitation spectrum. The resulting spectrum will show the fluorescence intensity at the fixed emission wavelength as a function of the excitation wavelength. The peak of this spectrum is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Set the emission monochromator to scan across a range of wavelengths longer than the excitation wavelength (e.g., 560 nm to 700 nm).

-

Acquire the emission spectrum. This will show the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum is the emission maximum (λem).

-

-

Data Analysis: Analyze the spectra to determine the peak excitation and emission wavelengths.

Indirect Immunofluorescence Staining of Cultured Cells

This protocol describes a common application of this compound in visualizing specific proteins within fixed cells using a TRITC-conjugated secondary antibody.[1]

Materials:

-

Cultured cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibody (specific to the target protein)

-

TRITC-conjugated secondary antibody (specific to the host species of the primary antibody)

-

Mounting medium (with or without DAPI)

-

Microscope slides

-

Fluorescence microscope with appropriate filters for TRITC

Procedure:

-

Cell Culture and Fixation:

-

Culture cells on sterile glass coverslips to the desired confluency.

-

Gently wash the cells with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBST (PBS with 0.05% Tween 20).

-

-

Secondary Antibody Incubation:

-

Dilute the TRITC-conjugated secondary antibody in the blocking buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBST, protected from light.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using a mounting medium. A mounting medium containing DAPI can be used to counterstain the nuclei.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for TRITC (e.g., excitation filter ~540/25 nm, emission filter ~605/55 nm).

-

Photostability and pH Sensitivity

Photostability: TRITC exhibits good photostability, making it suitable for fluorescence microscopy.[2] However, like all fluorophores, it is susceptible to photobleaching upon prolonged exposure to intense excitation light. To minimize photobleaching, it is recommended to:

-

Use an anti-fade mounting medium.

-

Minimize the exposure time and intensity of the excitation light.

-

Acquire images efficiently.

For applications requiring exceptional photostability, alternative dyes such as Alexa Fluor 555 may be considered.[3]

pH Sensitivity: The fluorescence of TRITC is generally stable within the physiological pH range.[4] However, its fluorescence intensity can be influenced by changes in pH, particularly in highly acidic or alkaline environments.[5] Low and high pH levels can affect the emission spectra and fluorescence lifetime of TRITC.[5] It is advisable to perform experiments in well-buffered solutions to ensure consistent fluorescence output.

Conclusion

This compound remains a valuable and widely used fluorescent probe in biological research. Its bright orange-red fluorescence, well-characterized spectral properties, and established conjugation chemistries make it a reliable choice for a variety of applications, most notably in immunofluorescence. By understanding its core properties and following optimized protocols, researchers can effectively leverage this compound to visualize and investigate cellular structures and processes with high fidelity.

References

- 1. benchchem.com [benchchem.com]

- 2. optolongfilter.com [optolongfilter.com]

- 3. quora.com [quora.com]

- 4. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 6-TRITC

For Researchers, Scientists, and Drug Development Professionals

Tetramethylrhodamine-6-isothiocyanate (6-TRITC) is a pivotal fluorescent probe within the rhodamine family, extensively utilized for covalently labeling proteins, antibodies, and other biomolecules. Its isothiocyanate group reacts readily with primary amines under mild alkaline conditions to form a stable thiourea (B124793) linkage.[1] This guide provides a comprehensive overview of its core photophysical properties—quantum yield and molar extinction coefficient—along with detailed experimental protocols for their determination and application.

Core Photophysical & Chemical Properties

The utility of a fluorophore is defined by its photophysical characteristics. These properties for this compound are influenced by environmental factors such as the solvent, pH, and the nature of the conjugated biomolecule. The data presented below are benchmark values under specified conditions.

Table 1: Quantitative Data for this compound

| Property | Value | Conditions / Notes |

| Excitation Maximum (λEx) | 544 nm | In Methanol (MeOH)[2] |

| 557 nm | General value[3] | |

| 560 nm | TRITC isomers in DMSO[1] | |

| Emission Maximum (λEm) | 572 nm | In Methanol (MeOH)[2] |

| 576 nm | General value[3] | |

| 590 nm | TRITC isomers in DMSO[1] | |

| Molar Extinction Coefficient (ε) | ~100,000 M⁻¹cm⁻¹ | At 544 nm in Methanol (for mixed isomers) |

| Fluorescence Quantum Yield (Φ) | Not explicitly reported for this compound isomer. | Rhodamine dyes are known for high quantum yields. For instance, Rhodamine 6G in ethanol (B145695) has a Φ of 0.95.[4] The quantum yield is highly solvent-dependent.[5][6] |

| Molecular Weight | 479.98 g/mol | [2] |

| Reactive Group | Isothiocyanate (-N=C=S) | Reacts with primary amines. |

| Solubility | DMF, DMSO, Methanol, Ethanol | [1][2] |

Experimental Protocols

Accurate determination of the molar extinction coefficient and quantum yield is critical for quantitative applications. The following sections detail the standard methodologies.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (M)

-

l is the path length of the cuvette (typically 1 cm)

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a precise volume of a suitable solvent (e.g., anhydrous DMSO or methanol) to create a concentrated stock solution.

-

Concentration Series: Prepare a series of dilutions from the stock solution. It is crucial that the absorbance values of these dilutions fall within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

Spectrophotometer Measurement:

-

Calibrate the spectrophotometer using a blank cuvette containing only the solvent.

-

Measure the absorbance of each dilution at the maximum absorption wavelength (λmax), which for this compound is approximately 544 nm in methanol.[2]

-

-

Data Analysis:

-

Plot the measured absorbance (A) on the y-axis against the known molar concentration (c) on the x-axis.

-

Perform a linear regression on the data points. The slope of this line corresponds to the molar extinction coefficient (ε) when the path length is 1 cm.

-

Protocol 2: Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, which compares the sample to a well-characterized standard, is most commonly employed.

Principle: The quantum yield of an unknown sample (X) can be calculated relative to a standard (ST) with a known quantum yield using the following equation:

ΦX = ΦST (GradX / GradST) (ηX² / ηST²)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission spectra that overlap with this compound. Rhodamine 6G in ethanol (Φ ≈ 0.95) is a suitable choice.[4]

-

Preparation of Solutions:

-

Prepare a series of five to six dilute solutions of both the this compound sample and the Rhodamine 6G standard in the same solvent (e.g., ethanol).

-

The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (ideally ≤ 0.1) to avoid inner filter effects.

-

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

The excitation wavelength should be the same for both the sample and standard.

-

-

Data Analysis:

-

For each spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

-

Determine the slope (gradient) of the resulting straight line for both the sample (GradX) and the standard (GradST).

-

-

Calculation: Use the gradients and the known quantum yield of the standard to calculate the quantum yield of this compound using the equation above. Since the solvent is the same for both, the refractive index term (η²) cancels out.

Protocol 3: General Procedure for Antibody Labeling with this compound

This protocol provides a general method for the covalent labeling of proteins, such as antibodies, with this compound. Optimization may be required for specific proteins.

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer).

-

Conjugation Buffer: 0.1 M sodium bicarbonate or 50 mM borate (B1201080) buffer, pH 8.5-9.0.

-

This compound Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.

-

Purification Column: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment.

Methodology:

-

Antibody Preparation: Dialyze the antibody solution against the Conjugation Buffer overnight at 4°C to remove any amine-containing preservatives (e.g., Tris or glycine). Adjust the protein concentration to 2-10 mg/mL.

-

Reaction Setup:

-

Slowly add a 10- to 20-fold molar excess of the this compound solution to the stirring antibody solution.

-

For example, for 1 mL of a 6 mg/mL IgG solution (~40 nmol), add approximately 35 µL of a 1 mg/mL TRITC solution (~73 nmol).

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle stirring or rocking is recommended.

-

Purification: Separate the labeled antibody from unreacted this compound. This is a critical step to minimize background fluorescence.

-

Gel Filtration: Pass the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The larger antibody-dye conjugate will elute first.

-

Dialysis: Alternatively, dialyze the mixture against PBS at 4°C for 24-48 hours with several buffer changes.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL), which is the molar ratio of dye to protein. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~544 nm (for TRITC).

-

-

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) or a preservative like sodium azide (B81097) and store at -20°C.

References

- 1. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]

- 2. biotium.com [biotium.com]

- 3. Tetramethyl Rhodamine Isothiocyanate/TRITC FluoroFinder [app.fluorofinder.com]

- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantum yield - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 6-TRITC for Amine Labeling

For Researchers, Scientists, and Drug Development Professionals

Tetramethylrhodamine (B1193902) isothiocyanate (TRITC) is a well-established, amine-reactive fluorescent dye from the rhodamine family. Valued for its bright orange-red fluorescence and relative photostability, 6-TRITC is an indispensable tool for covalently labeling proteins, antibodies, and other biomolecules for use in a variety of research applications, including immunofluorescence microscopy and flow cytometry.[1][2][3] This guide provides a detailed exploration of its core mechanism of action, photophysical properties, and comprehensive protocols for its application in biomolecule conjugation.

Core Mechanism of Action: The Thiourea (B124793) Linkage

The utility of this compound as a fluorescent label is centered on the reactivity of its isothiocyanate functional group (-N=C=S).[1] This group readily undergoes a nucleophilic addition reaction with unprotonated aliphatic primary amine groups (-NH₂), such as the ε-amino groups found on the side chains of lysine (B10760008) residues within proteins.[1][4]

The reaction proceeds efficiently under mild alkaline conditions, typically at a pH between 8.0 and 9.0.[1][5] In this pH range, a significant fraction of the primary amines on the biomolecule are deprotonated, making them nucleophilic and available for reaction. The process results in the formation of a highly stable thiourea bond (-NH-CS-NH-), which covalently and irreversibly attaches the tetramethylrhodamine fluorophore to the target molecule.[1][3][6] This stable linkage ensures that the fluorescent signal is reliably associated with the labeled biomolecule throughout subsequent experimental procedures.

It is critical to perform the labeling reaction in an amine-free buffer, such as carbonate-bicarbonate or borate (B1201080) buffer, as buffers containing primary amines (e.g., Tris) will compete for reaction with the TRITC, reducing labeling efficiency.[5][7]

Physicochemical and Spectroscopic Properties

This compound is an isomer of TRITC, which is often supplied as a mixture of the 5- and 6-isomers.[1] These isomers have nearly identical spectral properties.[1] The dye is typically a dark red powder that is soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] Key quantitative data are summarized below. Note that photophysical properties can be influenced by environmental factors such as solvent, pH, and the nature of the conjugated biomolecule.[1]

| Property | Value | References |

| Molecular Weight | 443.5 g/mol | [8][9] |

| Excitation Maximum (λex) | ~555 - 557 nm | [10] |

| Emission Maximum (λem) | ~575 - 580 nm | [8][11] |

| Molar Extinction Coefficient (ε) | ~65,000 - 100,000 M⁻¹cm⁻¹ at ~555 nm | [2][12] |

| Typical Purity | >95% | |

| Reactive Group | Isothiocyanate (-N=C=S) | [1] |

| Reacts With | Primary Amines (-NH₂) | [1][3][8] |

| Linkage Formed | Thiourea | [1][6] |

Experimental Protocols

The following sections provide a detailed methodology for the covalent labeling of proteins (e.g., antibodies) with this compound, followed by purification of the conjugate. Optimization may be necessary for specific proteins and applications.

This protocol outlines the steps for conjugating this compound to a protein. A 15- to 25-fold molar excess of the dye to the protein is a common starting point for optimization.[2][5]

Materials:

-

Protein to be labeled (e.g., antibody)

-

This compound (Tetramethylrhodamine-6-isothiocyanate)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Conjugation Buffer: 100 mM carbonate-bicarbonate buffer, pH 9.0.[5] (Alternatively, 50 mM borate buffer, pH 8.5).[7]

-

Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Gel filtration column (e.g., Sephadex G-25) or dialysis equipment.[1][13]

Procedure:

-

Protein Preparation:

-

Dissolve or dialyze the protein into the cold (4°C) Conjugation Buffer to a final concentration of approximately 5-10 mg/mL.[5][7]

-

Ensure any buffers containing primary amines (e.g., Tris) or ammonium (B1175870) sulfate (B86663) have been thoroughly removed.[6]

-

-

This compound Solution Preparation:

-

Conjugation Reaction:

-

While gently stirring the protein solution, slowly add the calculated volume of the this compound solution. A common starting point is a 15- to 20-fold molar excess of TRITC.[2]

-

Incubate the reaction mixture for 1-2 hours at room temperature.[1][5][7]

-

Protect the reaction from light by covering the tube with aluminum foil to prevent photobleaching of the dye.[1][2]

-

Purification is a critical step to remove unconjugated TRITC, which can cause high background fluorescence.[1][13] Size exclusion chromatography (gel filtration) is the most common and effective method.[13]

Procedure (Using Gel Filtration):

-

Column Equilibration: Equilibrate a gel filtration column (e.g., Sephadex G-25) with Purification Buffer (PBS, pH 7.4).[2]

-

Sample Application: Carefully load the entire reaction mixture from the conjugation step onto the top of the equilibrated column.

-

Elution: Begin eluting the sample with Purification Buffer. The larger, TRITC-labeled protein conjugate will travel faster through the column and elute first as a colored band.[13] The smaller, unreacted TRITC molecules will enter the pores of the resin, extending their path and causing them to elute later in a separate colored band.[13]

-

Fraction Collection: Collect the fractions corresponding to the first colored band, which contains the purified TRITC-protein conjugate.

-

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) or dividing it into aliquots and storing at -20°C.[3]

To ensure reproducibility, it is beneficial to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

Procedure:

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of TRITC, ~555 nm (A₅₅₅).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law.

-

Calculate the DOL using the following formula:

-

DOL = (A₅₅₅ × Molar Mass of Protein) / ([A₂₈₀ - (A₅₅₅ × CF)] × ε_TRITC)

-

Where:

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. caymanchem.com [caymanchem.com]

- 9. scbt.com [scbt.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. Tetramethylrhodamine-5-Isothiocyanate (5-TRITC; G isomer) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 12. Extinction Coefficient [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]

- 13. benchchem.com [benchchem.com]

The Solubility of 6-TRITC: A Technical Guide for Researchers

An In-depth Technical Guide on the Solubility of 6-Tetramethylrhodamine-6-isothiocyanate (6-TRITC) in Dimethyl Sulfoxide (B87167) (DMSO) and Aqueous Buffers for Labeling Applications.

Tetramethylrhodamine-6-isothiocyanate, commonly known as this compound, is a bright, orange-fluorescent dye widely utilized in biological research for the covalent labeling of proteins, antibodies, and other biomolecules.[1][2] As a member of the rhodamine dye family, its utility is rooted in its isothiocyanate group (-N=C=S), which readily reacts with primary amine groups (-NH₂) found on target molecules, forming a stable thiourea (B124793) bond.[3][4] This robust covalent linkage enables the stable and specific tagging of biomolecules for a variety of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.[4]

Achieving successful and reproducible conjugation hinges on the proper handling and dissolution of this hydrophobic dye. This guide provides a detailed overview of the solubility characteristics of this compound in the recommended organic solvent, DMSO, and its subsequent use in aqueous buffer systems, which are critical for most biological experiments.

Solubility Characteristics

The physicochemical properties of this compound, a dark red or deep violet powder, dictate its solubility.[5][6] It is highly soluble in polar aprotic organic solvents like dimethylformamide (DMF) and, most commonly, dimethyl sulfoxide (DMSO).[4][5][7] Conversely, it exhibits poor solubility in aqueous solutions, a critical consideration for experimental design. Direct dissolution in aqueous buffers is generally not recommended as it can lead to precipitation and inconsistent results.[8]

The standard and recommended practice is to first prepare a concentrated stock solution in anhydrous DMSO.[8][9] This stock solution can then be added in small volumes to the aqueous reaction buffer to achieve the desired final concentration for labeling, minimizing the final DMSO concentration to avoid impacting the biological system (typically ≤0.5%).[8][10]

Quantitative Solubility Data

The following table summarizes the solubility data for this compound in DMSO. It is important to note that direct quantitative solubility in aqueous buffers is not typically provided due to the dye's low solubility and tendency to hydrolyze. The working concentration in aqueous buffers is achieved by diluting a high-concentration DMSO stock.

| Solvent | Temperature | Maximum Solubility (Approx.) | Notes |

| DMSO | 25°C (RT) | ≥ 50 mM[10] | Recommended solvent for preparing high-concentration stock solutions.[4][5][7] |

| Ethanol (100%) | 25°C (RT) | ~10 mM[10] | Exhibits significant solubility, but DMSO is more common for stock preparation.[5][7] |

| Methanol | Not Specified | Soluble[5][7] | Another potential organic solvent for dissolution. |

| Aqueous Buffers (e.g., PBS) | 25°C (RT) | < 10 µM[10] | Very low solubility. Working solutions are prepared by diluting a DMSO stock. |

This data is compiled from various sources and should be used as a guideline. It is recommended to perform small-scale solubility tests before preparing large-volume solutions.

Experimental Protocols

Adherence to proper dissolution and handling protocols is paramount for successful conjugation and to ensure the reactivity of the dye. The isothiocyanate group is susceptible to hydrolysis, especially in aqueous environments, which would render it unable to react with amines.[11] Therefore, using anhydrous DMSO and preparing aqueous solutions immediately before use is critical.

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol outlines the steps for preparing a high-concentration stock solution, which can be stored for future use.

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO (high-purity, in a sealed bottle to prevent water absorption)[12]

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.

-

Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is approximately 479.98 g/mol .[11][13] For 1 mg of this compound, you will need approximately 2.08 µL of DMSO to make a 10 mM solution.

-

Dissolve: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

Mix: Cap the vial tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved.[12] A clear, deep red/violet solution should be formed.

-

Inspect: Visually inspect the solution against a light source to ensure there are no visible particulates. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[8][14]

-

Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[15] Store the aliquots protected from light at -20°C.[6] When stored properly, the DMSO stock solution is stable for at least 2 years.[6]

Protocol 2: Preparation of a this compound Working Solution for Protein Conjugation

This protocol describes the dilution of the DMSO stock solution into an appropriate aqueous buffer for labeling proteins, such as antibodies.

Materials:

-

10 mM this compound stock solution in DMSO

-

Protein solution (e.g., antibody at 1-10 mg/mL)

-

Amine-free conjugation buffer (e.g., 100 mM carbonate/bicarbonate buffer, pH 8.0-9.0)[3][16]

-

Purification column (e.g., gel filtration column like Sephadex G-25)[4][17]

Procedure:

-

Protein Preparation: Ensure the protein to be labeled is in an amine-free buffer (e.g., carbonate/bicarbonate or borate (B1201080) buffer).[3] Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target protein for reaction with TRITC.[4][9] This can be achieved by dialyzing the protein against the conjugation buffer.[3]

-

Calculate Molar Ratio: Determine the volume of the this compound stock solution needed. A 10- to 25-fold molar excess of TRITC to protein is a common starting point for optimization.[4][16]

-

Dilution and Reaction: While gently stirring the protein solution, slowly add the calculated volume of the this compound DMSO stock.[16][17]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4][18]

-

Purification: After incubation, it is critical to separate the TRITC-conjugated protein from unreacted dye and hydrolysis byproducts.[4] This is typically achieved using a gel filtration column. The larger, labeled protein will elute first.[17]

-

Storage: Store the purified conjugate according to the protein's requirements, typically at 4°C for short-term use or at -20°C with a cryoprotectant for long-term storage.[17]

Visualized Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Caption: General workflow for preparing and using this compound for protein labeling.

Caption: Chemical reaction between a protein's primary amine and this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]

- 6. This compound - CAS-Number 80724-20-5 - Order from Chemodex [chemodex.com]

- 7. shop.tdblabs.se [shop.tdblabs.se]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. biotium.com [biotium.com]

- 12. benchchem.com [benchchem.com]

- 13. 5(6)-TRITC [Tetramethylrhodamine-5-(and-6)-isothiocyanate] *CAS 95197-95-8* | AAT Bioquest [aatbio.com]

- 14. selleckchem.com [selleckchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Stability and Storage of 6-TRITC Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-TRITC (Tetramethylrhodamine-6-isothiocyanate) powder. The information herein is intended to ensure the integrity and performance of this critical fluorescent labeling reagent in research and development applications.

Core Concepts of this compound Stability

This compound is an amine-reactive fluorescent dye widely used for covalently labeling proteins, antibodies, and other biomolecules.[1] The stability of the this compound powder is paramount for achieving consistent and reliable labeling efficiency. The primary reactive group, the isothiocyanate (-N=C=S), is susceptible to degradation, particularly through hydrolysis. Therefore, proper storage and handling are crucial to prevent the loss of reactivity and ensure the dye's performance.

Key factors influencing the stability of this compound powder include:

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

-

Moisture: The isothiocyanate group is sensitive to hydrolysis, which can be initiated by exposure to humidity.[2]

-

Light: As a fluorescent molecule, this compound can be susceptible to photobleaching or photodegradation upon prolonged exposure to light.[3]

Recommended Storage Conditions and Stability Data

For optimal long-term stability, this compound powder should be stored under controlled conditions. The following tables summarize the recommended storage conditions and provide illustrative data from accelerated stability studies.

Table 1: Recommended Storage Conditions for this compound Powder

| Parameter | Recommended Condition | Expected Stability |

| Long-Term Storage | -20°C | ≥ 4 years [4] |

| Protect from light | ||

| Store with desiccant | ||

| Short-Term Storage | 2-8°C | Data not available; for temporary storage only |

| Shipping | Ambient Temperature | Stable for the duration of shipping |

Table 2: Illustrative Data from an Accelerated Stability Study of this compound Powder

This table presents hypothetical but expected outcomes from an accelerated stability study. The data illustrates the potential impact of elevated temperature and humidity on the purity of this compound powder over a 12-week period.

| Storage Condition | Time Point | Visual Appearance | Purity by HPLC (%) | Change in Purity (%) |

| -20°C (Control) | 0 weeks | Dark red powder | 98.5 | 0.0 |

| 12 weeks | No change | 98.3 | -0.2 | |

| 40°C / 75% RH | 4 weeks | Slight clumping | 96.2 | -2.3 |

| 8 weeks | Clumping, slight darkening | 94.1 | -4.4 | |

| 12 weeks | Dark, clumped powder | 91.5 | -7.0 | |

| 60°C / Ambient RH | 1 week | Darkening of powder | 93.8 | -4.7 |

| 2 weeks | Significant darkening | 89.1 | -9.4 | |

| Light Exposure | 7 days | Fading of color | 95.5 | -3.0 |

| (ICH Q1B conditions) |

Note: The data in this table is illustrative and intended to demonstrate expected trends in an accelerated stability study. Actual results may vary.

Experimental Protocol for Stability Assessment of this compound Powder

This section outlines a detailed methodology for conducting a stability study on this compound powder.

Materials and Equipment

-

This compound powder (test sample)

-

Controlled environment stability chambers (e.g., 40°C/75% RH, 60°C)

-

Photostability chamber compliant with ICH Q1B guidelines[5][6]

-

Amber glass vials with screw caps

-

Desiccator with desiccant

-

Analytical balance

-

UV-Visible Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[7]

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (for mobile phase)

Sample Preparation and Storage

-

Aliquot approximately 5-10 mg of this compound powder into individual amber glass vials for each time point and storage condition.

-

For control samples, place vials in a desiccator at -20°C, protected from light.

-

For accelerated stability testing, place vials in stability chambers set to the desired temperature and humidity conditions (e.g., 40°C/75% RH, 60°C/ambient RH).[8]

-

For photostability testing, expose the powder in a chemically inert, transparent container to a light source as per ICH Q1B guidelines, alongside a dark control sample.[5]

Testing Schedule

Samples should be pulled and analyzed at predetermined intervals. A typical schedule for an accelerated study is:

-

Initial (Time 0)

-

Week 1

-

Week 2

-

Week 4

-

Week 8

-

Week 12

Analytical Procedures

At each time point, perform the following analyses:

-

Visual Inspection: Document any changes in the physical appearance of the powder, such as color change, clumping, or melting.

-

Solubility Test:

-

Prepare a 1 mg/mL solution of the this compound powder in anhydrous DMSO.

-

Visually inspect for complete dissolution and the presence of any particulate matter. Note any changes in solubility compared to the control.

-

-

UV-Visible Spectrophotometric Analysis:

-

Prepare a dilute solution of this compound in methanol.

-

Scan the absorbance spectrum from 400 nm to 600 nm.[9]

-

Record the wavelength of maximum absorbance (λmax) and the absorbance value. Compare the spectra to the control sample to detect any shifts in λmax or changes in absorbance intensity, which could indicate degradation.

-

-

Purity Assessment by HPLC:

-

Develop and validate a reversed-phase HPLC method for the analysis of this compound.[7][10]

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) is often suitable for isothiocyanates.

-

Column: A C18 column is typically used.

-

Detection: Monitor the elution profile at the λmax of this compound (around 544-550 nm).

-

Sample Preparation: Dissolve a known amount of this compound powder in a suitable solvent (e.g., DMSO) and dilute with the mobile phase.

-

Analysis: Inject the sample and record the chromatogram. Calculate the purity of this compound as a percentage of the total peak area. The appearance of new peaks may indicate the formation of degradation products.

-

Visualizations

Experimental Workflow for this compound Stability Testing

References

- 1. benchchem.com [benchchem.com]

- 2. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]

- 3. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. pnrjournal.com [pnrjournal.com]

- 8. database.ich.org [database.ich.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomeric Differences of 5-TRITC and 6-TRITC

For researchers, scientists, and drug development professionals leveraging fluorescent labeling, Tetramethylrhodamine isothiocyanate (TRITC) is a well-established and cost-effective choice for conjugating to proteins and other biomolecules. This guide provides a detailed examination of the core differences between its two constituent isomers, 5-TRITC and 6-TRITC, to inform experimental design and application. While often used as a mixture, understanding the subtle distinctions between these isomers can be critical for specific applications.

Core Principles of TRITC Isomers

TRITC is an amine-reactive fluorescent dye from the rhodamine family, characterized by its bright orange-red fluorescence. It is commercially available as a mixture of two isomers, 5-TRITC and this compound, which differ in the substitution pattern of the isothiocyanate group on the bottom phenyl ring.[1] The isothiocyanate group (-N=C=S) readily reacts with primary amine groups (-NH₂), such as those on the lysine (B10760008) residues of proteins, under mild basic conditions (pH 8-9) to form a stable thiourea (B124793) linkage.[1] This covalent conjugation is the foundation of TRITC's utility in stably labeling biomolecules for visualization and analysis.[1]

The core rhodamine structure is responsible for the fluorescent properties of TRITC. Upon excitation by light of an appropriate wavelength, the delocalized π-electron system of the xanthene structure is promoted to an excited electronic state. The molecule then rapidly returns to the ground state by emitting a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.[1]

Chemical Structure and Isomeric Variation

The sole structural difference between 5-TRITC and this compound lies in the position of the isothiocyanate functional group on the benzoic acid part of the rhodamine core. In 5-TRITC, the isothiocyanate group is at the 5-position, while in this compound, it is at the 6-position. This subtle difference in the point of attachment to a target molecule can potentially influence the local environment of the fluorophore and, consequently, its photophysical properties and reactivity, though these differences are generally considered to be minor.[2]

References

The Enduring Legacy of Rhodamine Dyes: A Technical Guide to their History, Properties, and Applications

An in-depth exploration for researchers, scientists, and drug development professionals into the vibrant world of rhodamine dyes, from their historical discovery to their cutting-edge applications in modern science.

First synthesized in the late 19th century, rhodamine dyes have evolved from simple textile colorants to indispensable tools in a vast array of scientific disciplines. Their exceptional fluorescence properties, including high quantum yields and remarkable photostability, have cemented their role in high-sensitivity detection and imaging. This technical guide provides a comprehensive overview of the history, chemical properties, synthesis, and diverse applications of this vital class of fluorophores.

A Journey Through Time: The History and Development of Rhodamine Dyes

The story of rhodamine dyes begins in 1887 with the work of the industrial chemist Ceresole, who synthesized a new class of brilliantly fluorescent compounds with red-shifted spectra. He named them "rhodamines," derived from the Greek word "rhodon" for rose, a nod to the vibrant color of these novel dyes. The foundational structure of rhodamines is a xanthene core, a feature they share with the earlier-discovered fluorescein (B123965) dyes. However, key structural modifications in rhodamines, particularly the substitution of the oxygen atom in the xanthene ring with nitrogen-containing groups, endowed them with superior photostability, reduced pH sensitivity, and longer emission wavelengths compared to their predecessors.

The traditional synthesis of rhodamines involves the condensation of 3-aminophenols with phthalic anhydride (B1165640). This method, while foundational, often leads to the formation of regioisomers that are challenging to separate, impacting the purity and performance of the final product. Over the decades, significant advancements in synthetic organic chemistry have led to the development of more controlled and efficient methods. These include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, and continuous flow methodologies that offer scalability and enhanced process control.

The evolution of rhodamine dyes has been marked by the introduction of a wide array of derivatives, each tailored for specific applications. Early and prominent members of this family include Rhodamine B and Rhodamine 6G. Subsequent modifications to the core structure have given rise to a rich palette of fluorophores with a broad range of spectral properties and functionalities. Notable examples include Tetramethylrhodamine (TMR) and its derivatives like TRITC (Tetramethylrhodamine Isothiocyanate), which are widely used for labeling proteins and antibodies. The development of derivatives such as Texas Red and the Alexa Fluor series further expanded the spectral range and improved the performance of rhodamine-based probes. More recent innovations include the development of silicon-substituted rhodamines (Si-rhodamines), which exhibit far-red to near-infrared fluorescence, a spectral region highly desirable for in vivo imaging due to reduced autofluorescence and deeper tissue penetration.[1][2]

Core Chemical Properties and Photophysical Characteristics

The utility of rhodamine dyes is intrinsically linked to their robust photophysical properties. They are characterized by strong absorption in the visible spectrum and intense fluorescence emission. The specific absorption and emission maxima can be fine-tuned by altering the substituents on the xanthene core. This chemical versatility allows for the rational design of rhodamine derivatives with tailored spectral characteristics for multiplexing experiments in fluorescence microscopy and flow cytometry.

A key feature of many rhodamine derivatives is the equilibrium between a fluorescent "open" zwitterionic form and a non-fluorescent "closed" spirolactone form.[3] This equilibrium is sensitive to the local environment, including solvent polarity and pH, a property that has been ingeniously exploited in the design of "smart" fluorescent probes that report on specific biological activities or conditions.[4]

The following table summarizes the key photophysical properties of several common rhodamine dyes, providing a valuable resource for selecting the appropriate fluorophore for a given application.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Rhodamine 110 | 499 | 521 | ~70,000 | ~0.88 |

| Rhodamine 6G | 524 | 547 | ~116,000 | ~0.95 |

| Rhodamine B | 543 | 565 | ~106,000 | ~0.31-0.70 |

| Tetramethylrhodamine (TMR) | 546 | 572 | ~92,000 | ~0.40 |

| TRITC | 547 | 572 | ~85,000 | ~0.20 |

| Texas Red-X, succinimidyl ester | 585 | 603 | ~102,000 | ~0.53 |

| Si-Rhodamine (SiR) | 652 | 672 | ~100,000 | ~0.41 |

Note: The photophysical properties of rhodamine dyes can be influenced by the solvent and local environment. The values presented here are representative and may vary depending on the specific conditions.

Visualizing Cellular Processes: Rhodamine-Based Probes in Action

The ability to conjugate rhodamine dyes to biomolecules or to design them to respond to specific cellular events has made them invaluable tools for visualizing and understanding complex biological processes. One prominent application is the development of fluorescent probes to monitor enzymatic activity within living cells.

For instance, rhodamine-based probes have been designed to detect the activity of various proteases. These probes typically consist of a rhodamine fluorophore whose fluorescence is quenched in its native state. Upon cleavage by a specific protease, the rhodamine moiety is released, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism allows for the sensitive and real-time detection of enzyme activity.

Below is a conceptual diagram illustrating the general mechanism of a rhodamine-based fluorogenic probe for detecting protease activity.

Caption: General mechanism of a rhodamine-based protease activity probe.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and application of rhodamine dyes.

General Synthesis of Rhodamine Dyes via Condensation

This protocol describes a general method for the synthesis of rhodamine dyes through the acid-catalyzed condensation of a 3-aminophenol (B1664112) derivative with a phthalic anhydride derivative.

Materials:

-

3-(Diethylamino)phenol (or other 3-aminophenol derivative)

-

Phthalic anhydride (or other anhydride derivative)

-

Sulfuric acid (concentrated) or methanesulfonic acid

-

Inert solvent (e.g., toluene, xylene)

-

Stirring apparatus with heating mantle and condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine the 3-aminophenol derivative (2 equivalents) and the phthalic anhydride derivative (1 equivalent).

-

Under a nitrogen atmosphere, add an inert solvent to the flask.

-

Slowly add the acid catalyst (e.g., concentrated sulfuric acid) to the reaction mixture with stirring.

-

Heat the reaction mixture to reflux (typically 130-180 °C) and maintain for several hours (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and neutralize with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the crude rhodamine dye.

-

Collect the precipitate by filtration and wash with water.

-

Dry the crude product under vacuum.

-

Purify the crude dye using silica gel column chromatography with an appropriate solvent system to isolate the desired rhodamine derivative.[5]

-

Characterize the purified product using techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy.[6][7][8]

Workflow for Fluorescence Microscopy Imaging

The following diagram illustrates a typical workflow for a fluorescence microscopy experiment using rhodamine-conjugated antibodies for immunofluorescence staining.

Caption: A typical workflow for immunofluorescence microscopy.[]

Protocol for Labeling Proteins with NHS-Ester Rhodamine Dyes

This protocol outlines the procedure for labeling proteins with N-hydroxysuccinimide (NHS)-ester functionalized rhodamine dyes, which react with primary amines on the protein surface.[10][11]

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.2-8.0)

-

NHS-ester rhodamine dye

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette

-

Stirring or rocking platform

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Dissolve the NHS-ester rhodamine dye in a small amount of anhydrous DMSO or DMF to create a stock solution (typically 1-10 mg/mL).

-

Slowly add a 10- to 20-fold molar excess of the dissolved dye to the protein solution while gently stirring. The optimal dye-to-protein ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against the appropriate buffer.

-

Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at the dye's maximum absorbance wavelength and at 280 nm (for protein concentration).

-

Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Diverse Applications in Research and Drug Development

The exceptional properties of rhodamine dyes have led to their widespread adoption in numerous scientific and biomedical applications.

-

Fluorescence Microscopy: Rhodamine conjugates are extensively used as fluorescent labels for visualizing cellular structures and dynamics. They can be attached to antibodies for immunofluorescence, to phalloidin (B8060827) for staining actin filaments, or to specific ligands for targeting organelles like mitochondria.[][12]

-

Flow Cytometry: The bright fluorescence of rhodamine dyes makes them ideal for labeling cells and subcellular components for analysis and sorting by flow cytometry.

-

Fluorescent Probes and Sensors: The sensitivity of the rhodamine structure to its environment has been harnessed to create a wide range of fluorescent probes for detecting ions (e.g., Ca²⁺, H⁺), reactive oxygen species, and enzymatic activity.[4][13] These probes are crucial for studying cellular signaling and metabolism.

-

Drug Development: Rhodamine derivatives are employed in drug discovery and development for various purposes, including high-throughput screening assays, studying drug-target interactions, and as components of theranostic agents that combine diagnostic imaging and therapeutic functions.[14][15]

-

Super-Resolution Microscopy: The photophysical properties of certain rhodamine derivatives make them well-suited for advanced imaging techniques such as STED (Stimulated Emission Depletion) microscopy, which allows for visualization of cellular structures at the nanoscale.[12][16]

Conclusion

From their serendipitous discovery over a century ago, rhodamine dyes have undergone a remarkable transformation into a cornerstone of modern scientific research. Their inherent brightness, photostability, and chemical versatility have enabled countless discoveries in cell biology, biochemistry, and medicine. As synthetic methodologies continue to advance and our understanding of structure-property relationships deepens, the development of novel rhodamine-based probes with even more sophisticated functionalities is certain. The vibrant legacy of rhodamine dyes will undoubtedly continue to illuminate the path of scientific exploration for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Rhodamine B - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Red-emitting rhodamine dyes for fluorescence microscopy and nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rhodamine-based fluorescent probe for direct bio-imaging of lysosomal pH changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure–ATPase Activity Relationship of Rhodamine Derivatives as Potent Inhibitors of P-Glycoprotein CmABCB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fundamental Principles of Fluorescence for 6-TRITC

For Researchers, Scientists, and Drug Development Professionals

Core Principles of 6-TRITC Fluorescence

Tetramethylrhodamine-6-isothiocyanate (this compound) is a prominent member of the rhodamine family of fluorescent dyes, widely utilized for its bright orange-red fluorescence and its ability to covalently label biomolecules. Its utility in a range of applications, from fluorescence microscopy to flow cytometry, stems from its fundamental photophysical properties.

The fluorescence of this compound is governed by the absorption of light at a specific wavelength, which excites the molecule to a higher energy state. This excited state is short-lived, and as the molecule returns to its ground state, it emits a photon of light at a longer wavelength. This phenomenon, known as the Stokes shift, is a cornerstone of fluorescence applications, allowing for the detection of the emitted light against a darker background. The isothiocyanate group (-N=C=S) of this compound readily reacts with primary amine groups (-NH₂) found in proteins, such as on lysine (B10760008) residues, forming a stable thiourea (B124793) bond under mild alkaline conditions. This covalent conjugation allows for the specific and stable labeling of target biomolecules for visualization and analysis.

Quantitative Spectroscopic and Photophysical Data

The following tables summarize the key quantitative properties of this compound. These values can be influenced by environmental factors such as the solvent, pH, and the nature of the conjugated biomolecule.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | 544 nm | Methanol[1] |

| 560 nm | DMSO[2] | |

| Emission Maximum (λem) | 572 nm | Methanol[1] |

| 590 nm | DMSO[2] | |

| Molar Extinction Coefficient (ε) | ~85,000 - 100,000 M⁻¹cm⁻¹ | [3] |

| Recommended Laser Line | 532 nm or 561 nm | [3] |

| Common Filter Set | Excitation: 545/30 nm; Dichroic: 565 nm; Emission: 605/55 nm | [3] |

Table 2: Photophysical Properties of this compound

| Property | Value | Notes |

| Quantum Yield (Φ) | ~0.1 | The quantum yield is a measure of the efficiency of fluorescence, representing the ratio of photons emitted to photons absorbed.[3] |

| Fluorescence Lifetime (τ) | ~2.4 ns | This value is for the closely related tetramethylrhodamine (B1193902) methyl ester (TMRM) as a free dye and can change upon conjugation to biomolecules.[3] |

| Photostability | Relatively good | TRITC is known to be more photostable than fluorescein (B123965) isothiocyanate (FITC).[4] |

| pH Sensitivity | Relatively insensitive | The fluorescence of TRITC is stable over a pH range of 4 to 9.[4] |

Experimental Protocols

Protocol 1: Covalent Labeling of Antibodies with this compound

This protocol outlines a general procedure for the covalent labeling of antibodies with this compound. Optimization may be required for specific antibodies and applications.

Materials:

-

Purified antibody (1-2 mg/mL in an amine-free buffer, e.g., 100 mM carbonate/bicarbonate buffer, pH 9.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation buffer: 100 mM carbonate/bicarbonate buffer, pH 9.0

-

Purification column (e.g., Sephadex G-25) or dialysis tubing (10K MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation: Dialyze the antibody against the conjugation buffer overnight at 4°C to remove any amine-containing preservatives. Adjust the antibody concentration to 6 mg/mL in the conjugation buffer.[5]

-

TRITC Solution Preparation: Immediately before use, dissolve this compound in DMSO to a concentration of 1 mg/mL.[5]

-

Conjugation Reaction: While gently stirring the antibody solution, slowly add 35 µL of the TRITC solution for every 1 mL of the 6 mg/mL antibody solution.[5]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark, with continuous stirring.[5]

-

Purification: Separate the TRITC-conjugated antibody from the unconjugated dye using a gel filtration column pre-equilibrated with PBS. Alternatively, dialyze the reaction mixture against PBS overnight at 4°C with several buffer changes until no free dye is observed in the dialysis buffer.[3]

-

Determination of Degree of Labeling (Optional): The ratio of moles of TRITC to moles of antibody can be determined by measuring the absorbance at 280 nm (for protein) and 550 nm (for TRITC).[3]

-

Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a preservative such as sodium azide (B81097) and store at 4°C, or aliquot and store at -20°C.[3]

Protocol 2: Immunofluorescence Staining of Fixed Cells

This protocol provides a general procedure for the immunofluorescent staining of fixed cells using a this compound conjugated secondary antibody.

Materials:

-

Cells cultured on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% - 0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary Antibody

-

This compound-conjugated Secondary Antibody

-

Antibody Dilution Buffer (can be the same as Blocking Buffer)

-

Mounting Medium with DAPI (optional, for nuclear counterstaining)

Procedure:

-

Cell Preparation: Wash cultured cells on coverslips briefly with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[6]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (for intracellular targets): If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[6]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Add Blocking Buffer to the cells and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.[6]

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer. Aspirate the blocking buffer and add the diluted primary antibody to the cells. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[6]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Antibody Dilution Buffer. Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature in a dark, humidified chamber.[6]

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount the coverslip onto a microscope slide using a mounting medium, avoiding air bubbles.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter set for TRITC. Store the slides at 4°C in the dark.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes and workflows involving this compound.

Caption: The Jablonski diagram illustrating the process of fluorescence excitation and emission.

Caption: A simplified workflow for the covalent labeling of an antibody with this compound.

Caption: Visualization of the B-cell receptor (BCR) signaling cascade, highlighting the detection of phosphorylated Syk (p-Syk) using a this compound-conjugated antibody.

References

- 1. frontiersin.org [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Khan Academy [khanacademy.org]

- 6. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]

6-TRITC: A Comprehensive Technical Guide for Researchers